
Ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate, as part of the 1,3,4-oxadiazole family, shows promise in anticancer research. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized through various steps, have shown potential as anticancer agents. Particularly, compounds with this structure have demonstrated strong anticancer activities, as evidenced by low IC50 values relative to doxorubicin, suggesting their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).
Antimicrobial Properties
The 1,3,4-oxadiazole derivatives, including those related to this compound, have shown significant antimicrobial properties. For instance, some synthesized derivatives have exhibited remarkable antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives has extended to their use as corrosion inhibitors. Compounds like 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1,3,4-oxadiazole-2-thiol have been evaluated for their corrosion inhibition ability for mild steel in sulphuric acid, showing significant potential in this field (Ammal et al., 2018).
Liquid Crystalline Properties
1,3,4-Oxadiazole-based compounds, including those structurally similar to this compound, have been studied for their liquid crystalline properties. Research has focused on synthesizing compounds that display enantiotropic nematic or smectic A phases, contributing to the development of advanced materials in liquid crystal technology (Zhu et al., 2009).
properties
IUPAC Name |
ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)11-14-13-10(17-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDVXYBYTLGVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B7830372.png)

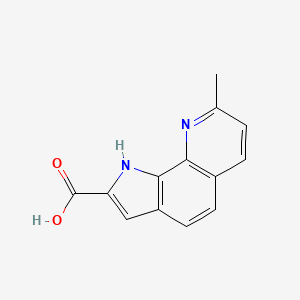
![[3-(2-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid](/img/structure/B7830391.png)
![3-{3-[2-(4-Chlorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7830398.png)
![6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B7830405.png)

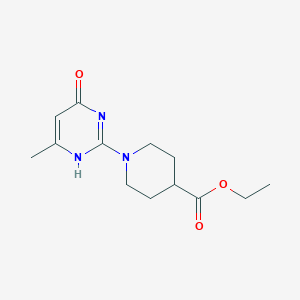
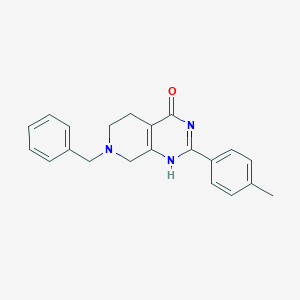

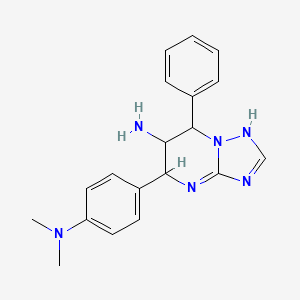
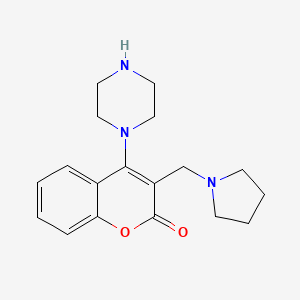
![Ethyl {5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}acetate](/img/structure/B7830440.png)
